N-[5-(But-2-en-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-BUT-2-EN-2-YL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BUT-2-EN-2-YL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-ACETAMIDE typically involves the reaction of a thiadiazole derivative with a phenyl acetamide precursor. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-BUT-2-EN-2-YL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new drugs.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-BUT-2-EN-2-YL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 2-Amino-1,3,4-thiadiazole
- 2-Mercapto-1,3,4-thiadiazole
- 2-Phenyl-1,3,4-thiadiazole
Uniqueness
N-(5-BUT-2-EN-2-YL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-ACETAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other thiadiazole derivatives.
Properties
CAS No. |
4470-37-5 |
---|---|
Molecular Formula |
C14H15N3OS |
Molecular Weight |
273.36 g/mol |
IUPAC Name |
N-(5-but-2-en-2-yl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C14H15N3OS/c1-3-10(2)13-16-17-14(19-13)15-12(18)9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3,(H,15,17,18) |
InChI Key |
FFQUFDZWCLMJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C1=NN=C(S1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.